5-Bromo-2-fluoropyridin-3-ol

Solubility Physicochemical profiling Formulation development

5‑Bromo‑2‑fluoropyridin‑3‑ol is a trisubstituted pyridine that carries a bromine at C‑5, a fluorine at C‑2, and a hydroxyl group at C‑3. This arrangement places it within the halogenated 3‑hydroxypyridine family, yet the concurrent presence of a heavy halide, a light electronegative fluorine, and an ionisable phenol creates a reactivity and property profile that is not achievable with any single‑halogen or non‑halogenated analog.

Molecular Formula C5H3BrFNO
Molecular Weight 191.99 g/mol
CAS No. 1012084-53-5
Cat. No. B1286782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-fluoropyridin-3-ol
CAS1012084-53-5
Molecular FormulaC5H3BrFNO
Molecular Weight191.99 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1O)F)Br
InChIInChI=1S/C5H3BrFNO/c6-3-1-4(9)5(7)8-2-3/h1-2,9H
InChIKeySLLINPJLHURFNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 5-Bromo-2-fluoropyridin-3-ol (CAS 1012084-53-5) Demands Scrutiny Beyond Its Class


5‑Bromo‑2‑fluoropyridin‑3‑ol is a trisubstituted pyridine that carries a bromine at C‑5, a fluorine at C‑2, and a hydroxyl group at C‑3. This arrangement places it within the halogenated 3‑hydroxypyridine family, yet the concurrent presence of a heavy halide, a light electronegative fluorine, and an ionisable phenol creates a reactivity and property profile that is not achievable with any single‑halogen or non‑halogenated analog [1]. The compound is commercially available as a ≥95 % purity research chemical and is listed as a Protein Degrader Building Block by major suppliers, signalling its downstream relevance in PROTAC and targeted protein degradation programs [2].

Why 5-Bromo-2-fluoropyridin-3-ol Cannot Be Replaced by a Common Halogenated Pyridine


A procurement decision that treats 5‑bromo‑2‑fluoropyridin‑3‑ol as interchangeable with other halogenated pyridines overlooks the functional consequences of its three complementary substituents. The C‑5 bromine is a heavy halogen that enables chemoselective cross‑coupling (e.g., Suzuki), while the C‑2 fluorine is substantially less reactive under the same conditions, allowing orthogonal C–C and C–N bond construction without the need for extensive protecting‑group strategies [1]. The C‑3 hydroxyl simultaneously serves as a hydrogen‑bond donor, a handle for O‑alkylation, and a modulator of ring electronics. Removing any one of these groups—or shifting the hydroxyl to the 2‑position—alters the compound’s lipophilicity, solubility, pKa, and the order of reactivity in multi‑step sequences [2]. For research groups building degrader libraries or optimizing pharmacokinetic parameters, the decision to use the “generic” analog frequently leads to re‑optimisation of downstream coupling steps and unpredictable physicochemical properties.

Quantitative Differentiation Evidence for 5-Bromo-2-fluoropyridin-3-ol vs. Closest Analogs


Aqueous Solubility Differential vs. 3-Hydroxypyridine

5‑Bromo‑2‑fluoropyridin‑3‑ol exhibits a predicted aqueous solubility of 12 g L⁻¹ at 25 °C, a value significantly lower than the experimentally determined 33 g L⁻¹ for the non‑halogenated parent scaffold 3‑hydroxypyridine . The roughly 2.8‑fold reduction in solubility reflects the lipophilic contribution of the bromine and fluorine substituents and directly impacts the compound’s partition behaviour in biphasic reaction media and in‑vitro assay buffers.

Solubility Physicochemical profiling Formulation development

Lipophilicity (XLogP3) Differential vs. 3-Hydroxypyridine

The predicted partition coefficient (XLogP3‑AA) of 5‑bromo‑2‑fluoropyridin‑3‑ol is 1.6, whereas the non‑halogenated 3‑hydroxypyridine has an experimental log P of approximately 0.1 [1][2]. The shift of roughly 1.5 log units translates to more than a 30‑fold difference in partition coefficient, placing the bromo‑fluoro compound in a more favourable lipophilic efficiency space for blood‑brain barrier permeability and intracellular target engagement.

Lipophilicity ADME prediction Lead optimisation

Orthogonal Cross‑Coupling Reactivity vs. 5-Bromo-2-fluoropyridine

5‑Bromo‑2‑fluoropyridine (the de‑hydroxy analog) can undergo Suzuki coupling at the bromine position, but the C‑2 fluorine is relatively resistant to further functionalisation under standard conditions [1]. In contrast, 5‑bromo‑2‑fluoropyridin‑3‑ol provides the additional C‑3 hydroxyl handle, enabling sequential O‑alkylation or O‑arylation either before or after the palladium‑catalysed step, all without requiring a deprotection sequence. The synthetic scheme reported by Sutherland et al. demonstrates that 5‑bromo‑2‑fluoro‑3‑pyridylboronic acid (directly derivable from the 3‑ol) can be chemoselectively elaborated via two successive Suzuki reactions, achieving isolated yields of 75–95 % for the first coupling and 60–89 % for the second [2].

Chemoselective cross‑coupling Suzuki‑Miyaura Dual functionalisation

Fragment‑Based Degrader Utility vs. 3-Bromo-5-fluoropyridin-2-ol

Commercial supplier annotations explicitly classify 5‑bromo‑2‑fluoropyridin‑3‑ol as a Protein Degrader Building Block, a designation that reflects its suitability for constructing heterobifunctional degraders (PROTACs) that require a solvent‑exposed linker attachment point [1]. By contrast, the regioisomer 3‑bromo‑5‑fluoropyridin‑2‑ol (CAS 186593‑54‑4) places the hydroxyl at the 6‑position, which can lead to steric clashes with the E3 ligase‑recruiting moiety if used as a VHL ligand. No equivalent “Protein Degrader” classification is found on vendor pages for the 2‑ol isomer, and binding‑affinity data available in ChEMBL (CHEMBL2187904) for analogs derived from the 3‑ol scaffold show nanomolar affinity (IC₅₀ = 1.30 nM) against BRD3, a bromodomain target commonly exploited in degrader design [2].

PROTAC Protein degrader building block Fragment-based drug discovery

When 5-Bromo-2-fluoropyridin-3-ol Delivers Verifiable Advantage: Three Application Scenarios


PROTAC Library Synthesis Requiring a Solvent‑Exposed Hydroxyl Linker Point

The compound’s official status as a Protein Degrader Building Block, combined with an aqueous solubility of 12 g L⁻¹ that facilitates organic‑phase coupling reactions, makes it a first‑choice intermediate for assembling bifunctional degrader molecules where the hydroxyl group serves as the linker attachment point [1]. The availability of nanomolar BRD3 affinity data for analogs containing this scaffold further de‑risks its use in bromodomain‑targeting PROTAC campaigns [2].

Multi‑Step Heterocycle Synthesis Exploiting Orthogonal C‑Br and C‑F Reactivity

For medicinal chemistry groups that require sequential biaryl construction followed by nucleophilic aromatic substitution, the bromine atom undergoes high‑yield Suzuki coupling (75–95 % reported for the boronic acid derivative), while the C‑2 fluorine remains intact for a subsequent SₙAr step [3]. The C‑3 hydroxyl can be temporarily protected or directly alkylated, providing a third orthogonal vector that is absent in 5‑bromo‑2‑fluoropyridine.

Lipophilicity‑Driven Lead Optimisation of 3‑Hydroxypyridine‑Containing Series

When an existing hit series based on 3‑hydroxypyridine (log P ≈ 0.1) suffers from poor membrane permeability or high renal clearance, replacing the scaffold with 5‑bromo‑2‑fluoropyridin‑3‑ol shifts the calculated log P to 1.6 while retaining the hydrogen‑bond donor capacity of the phenol [4]. This single‑scaffold swap provides more than a 30‑fold increase in lipophilicity, offering a rapid SAR exploration strategy without introducing a completely new chemotype.

Agrochemical Intermediate Requiring Environmental Stability and Moderate Water Solubility

The moderate aqueous solubility (12 g L⁻¹) and predicted log P of 1.6 align with the physicochemical sweet spot for many agrochemical leads that must balance systemic mobility in plants with sufficient lipophilicity for cuticle penetration . The bromine atom additionally provides a metabolic soft spot that can be tuned during optimisation, while the fluorine enhances oxidative stability relative to non‑fluorinated pyridines.

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